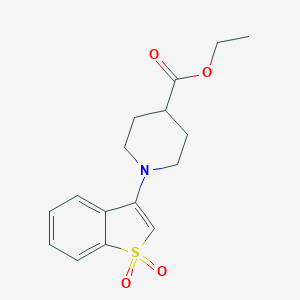![molecular formula C18H29N3O3 B249489 Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B249489.png)
Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate, also known as ACPD, is a chemical compound that has been studied for its potential use in scientific research. ACPD belongs to the class of piperazine derivatives and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate acts as an agonist of mGluRs, specifically group I and II receptors. The binding of Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate to mGluRs results in the activation of intracellular signaling pathways, leading to the modulation of various physiological processes. Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been found to modulate the release of neurotransmitters such as glutamate and dopamine, as well as the activity of ion channels and second messengers.
Biochemical and Physiological Effects:
Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate and dopamine, as well as the activity of ion channels and second messengers. Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has also been found to modulate synaptic plasticity and LTP in the hippocampus. Additionally, Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate in lab experiments is its potency as an agonist of mGluRs. This makes it a useful tool for studying the role of mGluRs in various physiological and pathological conditions. Additionally, Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been found to be selective for group I and II mGluRs, making it a useful tool for studying the specific functions of these receptors. However, one limitation of using Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate is its potential toxicity, which may limit its use in certain experiments. Additionally, the effects of Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate on different cell types and in vivo models may vary, making it important to carefully consider the experimental conditions when using Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate.
Orientations Futures
There are several potential future directions for research on Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate. One area of interest is the role of mGluRs in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been found to have neuroprotective effects, making it a potential therapeutic agent for these diseases. Additionally, Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been found to modulate synaptic plasticity and LTP in the hippocampus, making it a potential tool for studying learning and memory processes. Further research is needed to fully understand the potential applications of Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate in these areas.
Méthodes De Synthèse
The synthesis of Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate involves the reaction of ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate with 1-adamantylamine. The reaction takes place in the presence of a base such as sodium hydride or potassium carbonate in anhydrous tetrahydrofuran. The resulting product is then purified using column chromatography to obtain pure Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate.
Applications De Recherche Scientifique
Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been extensively studied for its potential use in scientific research. It has been found to be a potent agonist of metabotropic glutamate receptors (mGluRs) and has been used to study the role of mGluRs in various physiological and pathological conditions. Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has also been found to modulate the release of neurotransmitters such as glutamate and dopamine, making it a useful tool in neuropharmacology research. Additionally, Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been used to study the effects of mGluRs on synaptic plasticity and long-term potentiation (LTP) in the hippocampus.
Propriétés
Nom du produit |
Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate |
|---|---|
Formule moléculaire |
C18H29N3O3 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
ethyl 4-(1-adamantylcarbamoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H29N3O3/c1-2-24-17(23)21-5-3-20(4-6-21)16(22)19-18-10-13-7-14(11-18)9-15(8-13)12-18/h13-15H,2-12H2,1H3,(H,19,22) |
Clé InChI |
JXYKSKNSRIFUQL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)




![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B249426.png)
![N-(2-benzoylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B249427.png)
![2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone](/img/structure/B249429.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B249431.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249432.png)